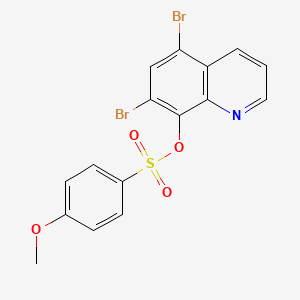

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate (DBQMS) is a molecule that has been extensively studied for its potential applications in the laboratory and industrial settings. DBQMS is a member of the quinoline family, which consists of heterocyclic aromatic compounds that are typically used in organic synthesis. DBQMS has been found to be a useful reagent for the synthesis of organic compounds, including those with pharmaceutical and therapeutic applications.

Applications De Recherche Scientifique

- Antimicrobial Properties : 5,7-Dibromo-8-quinolinol has demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers explore its potential as a lead compound for developing new antibiotics or antifungal agents .

- Anticancer Research : Quinoline derivatives, including 5,7-dibromoquinolin-8-yl compounds, have been investigated for their cytotoxic effects. This compound could serve as a starting point for designing novel anticancer drugs .

- Luminescent Properties : Quinoline-based molecules often exhibit luminescence. Researchers study 5,7-dibromoquinolin-8-yl derivatives for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Sensitizers in Dye-Sensitized Solar Cells (DSSCs) : Quinolinol derivatives have been explored as sensitizers in DSSCs due to their ability to absorb sunlight and generate photocurrent .

- Chelating Ligand : The quinolinol moiety can coordinate with metal ions, forming stable complexes. Researchers investigate 5,7-dibromoquinolin-8-yl as a chelating ligand in metal-organic frameworks (MOFs) or coordination polymers .

- Fluorescent Probes : Quinolinol derivatives are used as fluorescent probes for detecting metal ions (such as zinc, copper, or iron) in biological samples or environmental monitoring .

- Chemical Sensors : Researchers explore the incorporation of 5,7-dibromoquinolin-8-yl into chemical sensors for selective detection of specific analytes .

- Photophysical Properties : Investigating the absorption and emission spectra of 5,7-dibromoquinolin-8-yl provides insights into its electronic structure and excited-state behavior .

- Building Block : Chemists use quinolinol derivatives as building blocks for constructing more complex molecules. Functional groups can be introduced at various positions to modify properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Analytical Chemistry and Sensors

Photophysical Studies and Spectroscopy

Organic Synthesis and Functionalization

Propriétés

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO4S/c1-22-10-4-6-11(7-5-10)24(20,21)23-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXIXZRAJCDSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromoquinolin-8-yl 4-methoxybenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)

![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)